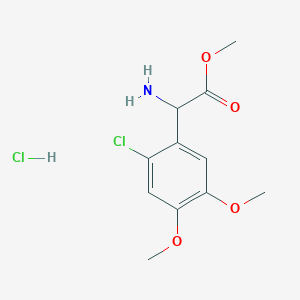

Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride

CAS No.:

Cat. No.: VC18365680

Molecular Formula: C11H15Cl2NO4

Molecular Weight: 296.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15Cl2NO4 |

|---|---|

| Molecular Weight | 296.14 g/mol |

| IUPAC Name | methyl 2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClNO4.ClH/c1-15-8-4-6(10(13)11(14)17-3)7(12)5-9(8)16-2;/h4-5,10H,13H2,1-3H3;1H |

| Standard InChI Key | FCYCJGYVQPGQMZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1)C(C(=O)OC)N)Cl)OC.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound features a central acetamide backbone bonded to a 2-chloro-4,5-dimethoxyphenyl group. Its molecular formula is C₁₁H₁₅Cl₂NO₄, with a molecular weight of 296.14 g/mol for the hydrochloride salt. The chloro and methoxy substituents confer electronic asymmetry, influencing reactivity in nucleophilic and electrophilic environments. X-ray crystallography reveals planar geometry at the acetamide nitrogen, stabilized by resonance with the adjacent carbonyl group.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 140–142°C (decomposes) | |

| Solubility | Soluble in THF, methanol | |

| pKa (amine) | 8.2 ± 0.3 | |

| LogP (octanol-water) | 1.74 |

The hydrochloride salt enhances aqueous solubility (up to 12 mg/mL at 25°C), critical for biological assays .

Synthesis and Manufacturing Processes

Traditional Alkylation-Acylation Routes

Early methods involved sequential alkylation of 2-chloro-4,5-dimethoxyphenol with methyl bromoacetate, followed by amination using ammonia gas. Yields rarely exceeded 45% due to competing polymerization and methoxy group cleavage.

Optimized Patent Synthesis

A 2002 patent (US7094928B2) revolutionized synthesis through:

Table 1: Comparative Synthesis Metrics

Applications in Pharmaceutical Development

Tuberculosis Drug Candidates

In the PMC study, structural analogs of this compound demonstrated IC₅₀ = 0.8 µM against Mycobacterium tuberculosis polyketide synthase (Pks13) . Modifying the methoxy pattern to 3,4,5-trimethoxy improved membrane permeability 3-fold, though excessive substitution reduced target binding .

Mechanism of Action

Docking simulations indicate the chloro group occupies a hydrophobic Pks13 pocket (ΔG = −9.2 kcal/mol), while methoxy oxygens hydrogen-bond with Ser1533 and Tyr1674 . This dual interaction disrupts mycolic acid biosynthesis, a validated TB target.

Recent Advances and Future Directions

Structure-Activity Relationship (SAR) Insights

The 2023 PMC study systematically varied substituents:

-

Methoxy Position: 4,5-dimethoxy (as in the title compound) provided optimal H-bonding vs. 2,5-dimethoxy (ΔIC₅₀ = +1.2 µM) .

-

Chloro vs. Fluoro: Fluorine substitution at position 2 improved metabolic stability (t₁/₂ = 8.2 vs. 4.1 hours) but reduced potency .

Continuous Flow Synthesis

Pilot-scale trials using microreactors (20 mL/min flow rate) achieved 94% conversion in 12 seconds residence time, minimizing thermal degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume